molecular formula C18H25N3O6 B2697669 Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235622-47-5

Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No. B2697669
CAS RN: 1235622-47-5
M. Wt: 379.413
InChI Key: SYODIJCVBBLADG-UHFFFAOYSA-N
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Description

Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N3O6 and its molecular weight is 379.413. The purity is usually 95%.
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Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Compounds structurally related to Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate have been explored as allosteric modifiers of hemoglobin. These compounds are effective in decreasing the oxygen affinity of human hemoglobin A, which could have significant implications in areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Synthesis Techniques

These compounds are involved in various synthesis techniques, such as the preparation of oxindoles through palladium-catalyzed CH functionalization. This methodology is crucial in medicinal chemistry synthesis, highlighting the compound's role in developing complex molecular structures (Magano et al., 2014).

Cardiovascular Research

Derivatives of this compound have been studied for their cardiovascular activity and electrochemical oxidation properties. Such compounds could have therapeutic implications in the treatment of cardiovascular diseases (Krauze et al., 2004).

Anticonvulsant Agents

Certain piperidyl indanone derivatives, which are chemically related, exhibit anticonvulsant properties. They are investigated for their potential in treating seizure disorders and have shown promising results in increasing GABA levels in the brain (Siddiqui et al., 2012).

Antimicrobial Activity

N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, related to the compound , have been synthesized and evaluated for their antibacterial potentials. These findings are significant in the development of new antibacterial agents (Iqbal et al., 2017).

Antitumor and Antioxidant Activities

Compounds derived from this compound have shown potential in antitumor and antioxidant activities. These compounds, through various synthetic pathways, have been tested and found to exhibit promising results in these fields (Mar'yasov et al., 2016).

Histamine H3 Receptor Antagonists

Some derivatives have been identified as histamine H3 receptor antagonists, indicating their potential use in treating conditions related to histamine activity (Apodaca et al., 2003).

Insecticidal Activity

Some pyridine derivatives, which are structurally similar, have been synthesized and tested for their insecticidal activity against various pests, showing significant potential in agricultural applications (Bakhite et al., 2014).

properties

IUPAC Name

methyl 4-[[[2-(2,4-dimethoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-25-13-4-5-14(15(10-13)26-2)20-17(23)16(22)19-11-12-6-8-21(9-7-12)18(24)27-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYODIJCVBBLADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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